1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride
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Overview
Description
The compound “1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride” is likely to be a salt due to the presence of hydrochloride. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidines are generally synthesized from beta-lactams or from amino acids via cyclization . The 1,2,3-triazole ring can be synthesized using the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a 1,2,3-triazole ring via a methylene (-CH2-) group. The hydrochloride indicates the presence of a chloride ion, suggesting the compound might exist as a salt .Chemical Reactions Analysis
Azetidines are known to participate in various reactions due to the strain of the four-membered ring. They can undergo ring-opening reactions, substitutions, and additions . The 1,2,3-triazole ring is generally stable and can act as a bioisostere for various functional groups in medicinal chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a salt, it is likely to be soluble in water. The presence of nitrogen in the azetidine and 1,2,3-triazole rings might also confer basicity .Scientific Research Applications
Novel Azetidinone Derivatives for Anti-Tubercular Activity
Research focused on novel azetidinone derivatives, incorporating 1, 2, 4-triazole, highlighted their potential as anti-tubercular agents. These compounds were evaluated for activity against Mycobacterium tuberculosis, with certain analogues showing promising results compared to standard drugs (Thomas, George, & Harindran, 2014).
Synthesis of Azetidin-2-One-4-Spiro-5′-(1′,2′,3′-Dithiazoles) and Bis(2-Oxo-Azetidin-4-Yl) Trisulfides
Another study reported the synthesis of azetidin-2-one-4-spiro-5′-(1′,2′,3′-dithiazoles) and bis(2-oxo-azetidin-4-yl) trisulfides. These compounds were produced from 5-arylimino-4-chloro-5H-1,2,3-dithiazoles and showed good yields, representing a new class of compounds for potential biological evaluation (Jeon, Kim, & Park, 2001).
Synthesis and Cytotoxic Evaluation of 1H-1,2,3-Triazol-1-Ylmethyl-2,3-Dihydronaphtho[1,2-B]Furan-4,5-Diones
A series of 1,2-naphthoquinones tethered to 1,2,3-1H-triazoles were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The presence of aromatic rings in the 1,2,3-1H-triazole moiety was found to significantly enhance cytotoxic activity (Chipoline et al., 2018).
Scientific and Technological Prospecting of 1H-1,2,3-Triazoles
A study on the technological advancements involving 1H-1,2,3-triazoles showed their growing significance in various technological sectors, including chemistry, metallurgy, and new technologies. The research highlighted the increasing number of patents filed for innovations related to 1H-1,2,3-triazole derivatives (Caiana, Santos, de Oliveira, & Freitas, 2022).
Discovery of Aziridine-Triazole Conjugates as Selective MMP-2 Inhibitors
A study involving the synthesis of (aryltriazolyl)methylaziridines identified them as novel, selective inhibitors of matrix metalloproteinase-2. These compounds, free from hydroxamic acid, showed potential for therapeutic applications (Kreituss et al., 2013).
Mechanism of Action
Target of Action
Azetidine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.
Biochemical Pathways
Azetidine derivatives are known to be involved in a variety of biological activities , suggesting that they may influence multiple biochemical pathways.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)triazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-10(9-8-1)5-6-3-7-4-6;/h1-2,6-7H,3-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZJUQPHMUSST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=CN=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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